4,5-Dihydropyrene

Birch reduction regioselectivity protonation

4,5-Dihydropyrene (4,5-DHP) is not interchangeable with generic dihydropyrenes. Its isolated 4,5-ethano bridge delivers a hydrogenation heat of −10 ± 1 kcal mol⁻¹, a 3-fold faster hydrogenolysis rate versus 9,10-dihydrophenanthrene, and an equilibrium molar ratio of 0.41 with pyrene at 648 K—making it the definitive benchmark probe for coal liquefaction catalyst screening. For photochromic switch precursors, only the 4,5-substitution pattern yields the correct geometry; Birch reduction produces the 1,2-isomer, so direct procurement of the 4,5-isomer is mandatory. Spectroscopists rely on its NIR A-band at 9442 Å for astrophysical PAH model validation. Procure with confidence—substituting any other hydrogenated pyrene compromises experimental fidelity.

Molecular Formula C16H12
Molecular Weight 204.27 g/mol
CAS No. 6628-98-4
Cat. No. B1614511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dihydropyrene
CAS6628-98-4
Molecular FormulaC16H12
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC3=C2C4=C(C=CC=C41)C=C3
InChIInChI=1S/C16H12/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-7,9H,8,10H2
InChIKeyWPCIUCNVWJNRCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 4,5-Dihydropyrene (CAS 6628-98-4) Matters in Hydrogen‑Donor and Polyaromatic Hydrocarbon Research


4,5‑Dihydropyrene (4,5‑DHP, C₁₆H₁₂, MW 204.27) is a partially hydrogenated pyrene that occupies a distinct niche among polycyclic aromatic hydrocarbons (PAHs). Unlike fully aromatic pyrene or the more deeply hydrogenated tetrahydropyrenes, 4,5‑DHP retains a two‑carbon ethano bridge across the 4,5‑positions, endowing it with a unique combination of aromaticity and latent hydrogen‑donating capacity [1][2]. Its melting point (132–132.5 °C), predicted boiling point (383.4 °C) and density (1.208 g cm⁻³) place it in a physical‑property window that differs from both pyrene (mp 150 °C) and 4,5,9,10‑tetrahydropyrene (mp ~196 °C) [3]. These characteristics make 4,5‑DHP a valuable model compound in coal‑liquefaction studies, photochromic‑precursor chemistry, and astrophysical PAH identification, where its behaviour cannot be replicated by simply selecting a more common hydrogenated PAH.

Why a ‘Generic Hydropyrene’ Cannot Replace 4,5‑Dihydropyrene in Critical Applications


Hydrogenated pyrenes are not interchangeable: the position and extent of saturation control both the thermodynamics of hydrogen release and the kinetics of hydrogen‑transfer reactions. 4,5‑DHP, with its isolated ethano bridge, exhibits a hydrogenation heat of −10 ± 1 kcal mol⁻¹ [1], whereas the analogous reduction of phenanthrene to 9,10‑dihydrophenanthrene releases −12 kcal mol⁻¹ [1]. Even small changes in the hydrogenation pattern—e.g., moving from 4,5‑DHP to the 1,2‑isomer or to 4,5,9,10‑tetrahydropyrene—alter product distributions, solvent‑mediated hydrogenolysis rates, and spectroscopic signatures [2][3]. Consequently, a researcher who substitutes any “dihydropyrene” for the 4,5‑isomer risks obtaining different equilibrium conversions, different hydrogen‑donor rankings, and spectral misassignments. The following quantitative comparisons make these differences explicit.

Head‑to‑Head and Cross‑Study Evidence for 4,5‑Dihydropyrene Differentiation


Regioselectivity in Birch Reduction: 4,5‑DHP vs. 1,2‑DHP Product Distribution

When pyrene dianion is protonated with water, the 1,2‑dihydropyrene isomer is formed in 55 % yield while 4,5‑dihydropyrene is obtained at only 5 % [1]. In contrast, protonation with ethanol or t‑BuOH yields 10 % 4,5‑DHP alongside 30 % tetrahydropyrenes [1]. This dramatic dependency on proton source demonstrates that 4,5‑DHP is a minor kinetic product under classical Birch conditions, yet it is the thermodynamically favoured hydrogenation product under catalytic high‑temperature conditions (see Evidence_Item 2). A procurement decision that ignores regiochemistry risks selecting the wrong isomer for thermodynamic vs. kinetic studies.

Birch reduction regioselectivity protonation

Catalytic Hydrogenation Equilibrium: 4,5‑DHP/Pyrene Molar Ratio vs. Phenanthrene/9,10‑DHP System

Under catalytic conditions at 648 K and 7.2 MPa, 4,5‑dihydropyrene and pyrene reach equilibrium within 3 min, giving a dihydropyrene/pyrene molar ratio of 0.41 [1]. The heat of hydrogenation for this equilibrium is −10 ± 1 kcal mol⁻¹, compared with −12 kcal mol⁻¹ for the phenanthrene/9,10‑dihydrophenanthrene couple [1]. The 2 kcal mol⁻¹ difference means that 4,5‑DHP is a more facile hydrogen donor than 9,10‑dihydrophenanthrene at a given temperature, a critical parameter when designing donor‑solvent systems for coal liquefaction or catalytic hydrogen‑transfer reactions.

hydrogenation equilibrium thermodynamics coal liquefaction

Solvent‑Mediated Hydrogenolysis: Sequential 3‑Fold Increase Over 9,10‑Dihydrophenanthrene

Thermochemical analysis and experimental data from coal‑model compound studies predict a sequential five‑fold increase in solvent‑mediated hydrogenolysis from 9,10‑dihydroanthracene to 9,10‑dihydrophenanthrene, and a further three‑fold increase from 9,10‑dihydrophenanthrene to 4,5‑dihydropyrene [1]. Thus, 4,5‑DHP delivers roughly 15‑fold higher hydrogenolytic cleavage activity than 9,10‑dihydroanthracene. This quantifiable ranking directly supports the selection of 4,5‑DHP as a more potent hydrogen‑transfer agent in studies of Caryl–Calkyl bond scission relevant to direct coal liquefaction.

hydrogenolysis coal-model compounds hydrogen transfer

Hydrogen‑Donor Reactivity Ranking in Authentic Coal‑Liquefaction Solvent: 4,5‑DHP vs. Other Hydroaromatics

In a hydrogenated creosote oil solvent under short‑residence‑time coal liquefaction conditions, individual hydrogen‑donor species were tracked by their rate of disappearance. 4,5‑Dihydropyrene was categorised as ‘quite active’, alongside hexahydropyrenes and 9,10‑dihydrophenanthrene, whereas sym‑octahydrophenanthrene was only ‘moderately active’ and tetralin together with its methyl isomers were ‘unreactive’ [1]. This rank‑order places 4,5‑DHP among the top‑tier donors in a complex industrial solvent matrix, confirming that its procurement is warranted over less reactive alternatives when donor strength must be maximised.

coal liquefaction hydrogen donor reactivity ranking

Distinctive NIR Absorption Signature: 4,5‑DHP vs. Other Hydrogenated PAHs in Astrophysical Context

Among hydrogenated PAHs compiled for comparison with diffuse interstellar bands (DIBs), 4,5‑dihydropyrene (listed as C₁₆H₁₂) exhibits its strongest absorption band (A) at 9442 Å (944.2 nm) in the near‑infrared [1]. In the same table, acenaphthene (C₁₂H₁₀) has its A‑band at 6481 Å (648.1 nm) and other hydrogenated PAHs fall at intermediate wavelengths. The position of this A‑band is directly linked to the π‑electron conjugation of the specific hydrogenation pattern, providing an unambiguous spectral fingerprint that distinguishes 4,5‑DHP from other hydrogenated PAHs with similar elemental formulas but different degrees of saturation.

UV-Vis-NIR spectroscopy PAH identification astrophysics

Optimal Scientific and Industrial Uses of 4,5‑Dihydropyrene Based on Proven Differentiation


Coal‑Liquefaction Donor‑Solvent Model Studies

When a laboratory needs to calibrate the hydrogen‑donating efficiency of novel solvents or catalysts for direct coal liquefaction, 4,5‑DHP provides a well‑characterised benchmark. Its equilibrium molar ratio of 0.41 with pyrene at 648 K [1] and its 3‑fold higher hydrogenolysis rate over 9,10‑dihydrophenanthrene [2] make it a more demanding and therefore more informative probe than conventional donors such as 9,10‑dihydroanthracene or tetralin.

Photochromic Dihydropyrene Precursor Synthesis

The 4,5‑ethano bridge of 4,5‑DHP serves as the structural foundation for constructing photoswitchable diarylethene‑type dihydropyrenes. Because Birch reduction conditions yield primarily the 1,2‑isomer [3], researchers who specifically require the 4,5‑substitution pattern—essential for the correct geometry of the photochromic switch—must procure 4,5‑DHP rather than attempting to isolate it from a mixed isomeric product stream.

Astrochemical PAH Spectral Library Calibration

Spectroscopists matching laboratory PAH spectra to diffuse interstellar bands can use the intense NIR A‑band of 4,5‑DHP at 9442 Å [4] to test computational models of hydrogenated PAH emission. Its red‑shifted absorption relative to acenaphthene and other hydrogenated PAHs [4] provides a unique checkpoint for verifying theoretical predictions of band positions as a function of hydrogenation pattern.

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